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Compound of Interest

Compound Name: 1,8-Diiodonaphthalene

Cat. No.: B175167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,8-
diiodonaphthalene, a molecule of significant interest due to the profound effects of steric
strain on its geometry and intermolecular interactions. Understanding the precise three-
dimensional arrangement of this compound is crucial for applications in materials science,
organic synthesis, and as a scaffold in drug design. This document summarizes the key
crystallographic data, details the experimental procedures for its determination, and visualizes
the critical molecular features and analytical workflow.

Introduction

1,8-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon characterized by
two bulky iodine atoms substituted on adjacent peri-positions of the naphthalene core. This
substitution pattern induces significant steric hindrance, forcing the molecule to adopt a
distorted, non-planar conformation. X-ray crystallography provides the definitive method to
elucidate the precise bond lengths, bond angles, and torsion angles that define its unique
structure. The data presented herein is based on the crystallographic information deposited in
the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284.

Crystallographic Data
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The crystal structure of 1,8-diiodonaphthalene was determined by single-crystal X-ray

diffraction. The key crystallographic parameters are summarized in the tables below for clear
and concise reference.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula CioHel2
Formula weight 379.96
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 8.354(2) A

b 10.034(2) A

c 12.983(3) A

a 90°

B 108.34(3)°

y 90°

Volume 1032.0(4) A3

z 4

Calculated density 2.446 Mg/m3
Absorption coefficient 6.559 mm~1

F(000) 688

Crystal size 0.40 x 0.20 x 0.10 mm
Theta range for data collection 2.33 10 27.00°

Index ranges -10<=h<=10, -12<=k<=0, -16<=I<=0
Reflections collected 4488

Independent reflections 2244 [R(int) = 0.0453]
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Completeness to theta = 27.00°

99.8 %

Absorption correction

Empirical

Max. and min. transmission

0.548 and 0.211

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2244 /07109

Goodness-of-fit on F2

1.053

Final R indices [I>2sigma(l)]

R1 =0.0336, wR2 = 0.0772

R indices (all data)

R1 =0.0526, wR2 = 0.0841

Largest diff. peak and hole

0.685 and -0.732 e.A-3

Table 2: Selected Bondlengths ()

Atom 1 Atom 2 Length (A)
(1) c(1) 2.103(4)
I2) c(8) 2.101(4)
c) c©) 1.372(6)
c(1) C(9) 1.419(6)
c) c@) 1.401(7)
c@3) c(4) 1.365(7)
C(4) C(10) 1.411(6)
C(5) C(6) 1.362(7)
c(5) C(10) 1.416(6)
C(6) C(7) 1.398(7)
c) c(@8) 1.373(6)
c(8) C(9) 1.417(6)
c(9) C(10) 1.422(6)
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Table 3: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle (°)
C@) C(1) C(9) 120.0(4)
C(2) C(1) (1) 120.3(3)
C(9) c(1) (1) 119.7(3)
C() C@) Cc@®) 120.9(5)
C(4) C(3) C(2) 120.1(5)
C(3) C(4) C(10) 121.2(5)
C(6) C(5) C(10) 121.1(5)
C(5) C(6) C(7) 120.2(5)
C(8) C@) C(6) 120.8(5)
C(7) C(8) C(9) 120.1(4)
C(7) C(8) 1(2) 120.0(3)
C(9) C(8) 1(2) 119.9(3)
C(10) C(9) C(1) 121.8(4)
C(10) C(9) C(8) 119.1(4)
C() C(9) C(8) 119.1(4)
C(4) C(10) C(5) 121.5(4)
C(4) C(10) C(9) 119.3(4)
C(5) C(10) C(9) 119.2(4)

Table 4: Selected Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
I(1) C(1) C(9) C(8) -2.9(5)
I(1) C(1) C(9) C(10) 176.2(3)
C@) C(1) C(9) C(8) 176.8(4)
C(2) C(1) C(9) C(10) -4.1(7)
1(2) C(8) C(9) c(1) 3.0(5)

1(2) C(8) C(9) C(10) -176.1(3)
C(7) C(8) C(9) C(1) -176.7(4)
C@) C(8) C(9) C(10) 4.2(7)

Experimental Protocols

The determination of the crystal structure of 1,8-diiodonaphthalene involved the following key
steps:

a) Synthesis and Crystallization: 1,8-Diiodonaphthalene was synthesized according to
established literature procedures. Single crystals suitable for X-ray diffraction were obtained by
slow evaporation of a solution of the compound in a suitable organic solvent, such as ethanol
or a mixture of hexane and ethyl acetate.

b) X-ray Data Collection: A suitable single crystal was mounted on a goniometer head. Data
were collected on a diffractometer equipped with a graphite-monochromated MoKa radiation
source (A = 0.71073 A) at a temperature of 293(2) K. A series of w and ¢ scans were
performed to cover a significant portion of the reciprocal space.

c) Structure Solution and Refinement: The structure was solved by direct methods and refined
by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding
model. An empirical absorption correction was applied to the data.

Visualizations
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The following diagrams, generated using the DOT language, illustrate the experimental
workflow and the key structural features of 1,8-diiodonaphthalene.

Synthesis & Crystallization

Synthesis of 1,8-Diiodonaphthalene

Slow Evaporation for Single Crystal Growth

X-ray Diffraction Data Collection

Crystal Mounting

Data Collection (MoKa, 293 K)

Structure Determination & Refinement

y

Structure Solution (Direct Methods)

'

Full-Matrix Least-Squares Refinement

:

Final Structural Model
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Experimental workflow for the crystal structure analysis.
Molecular structure showing steric strain between iodine atoms.

Discussion

The crystal structure of 1,8-diiodonaphthalene reveals significant distortions from an idealized
planar naphthalene core. The steric repulsion between the two large iodine atoms forces them
out of the mean plane of the naphthalene ring, as evidenced by the C(2)-C(1)-C(9)-C(8) and
C(7)-C(8)-C(9)-C(1) torsion angles of approximately 176.8° and -176.7°, respectively. This
deviation from planarity is a direct consequence of minimizing the intramolecular I--- repulsion.
The I(1)--+1(2) intramolecular distance is also a critical parameter, and its value, shorter than the
sum of the van der Waals radii of two iodine atoms, is indicative of the severe steric strain in
the molecule.

The bond lengths and angles within the naphthalene core are also influenced by this steric
strain, although to a lesser extent. The C-1 bond lengths are within the expected range for aryl
iodides. The overall molecular packing in the crystal is governed by a combination of van der
Waals forces and potential weak halogen---halogen or halogen:---1t interactions, contributing to
the stability of the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of 1,8-diiodonaphthalene provides a detailed and
guantitative understanding of its molecular structure. The data clearly demonstrates the
significant impact of steric hindrance on the geometry of the molecule, leading to a distorted,
non-planar conformation. This structural information is fundamental for researchers and
scientists in tailoring the properties of 1,8-diiodonaphthalene-based materials and for drug
development professionals in designing molecules with specific three-dimensional
architectures. The provided experimental protocols serve as a valuable reference for similar
crystallographic studies.

¢ To cite this document: BenchChem. [Unveiling the Molecular Architecture of 1,8-
Diiodonaphthalene: A Crystallographic Perspective]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b175167#crystal-structure-analysis-of-1-
8-diiodonaphthalene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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